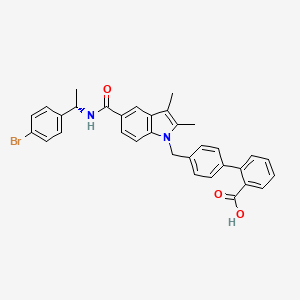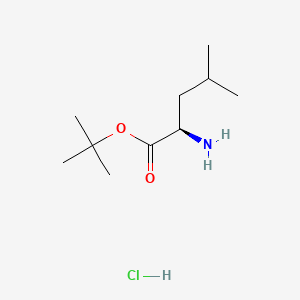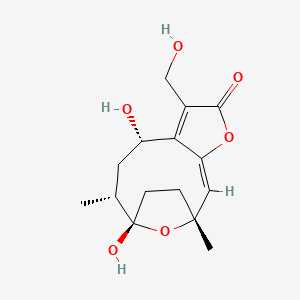
SR 1824
概要
説明
SR 1824は、ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)に対する非アゴニストリガンドです。この化合物は、サイクリン依存性キナーゼ5(Cdk5)によるリン酸化を阻害する能力で知られており、糖尿病の治療に重要な意味を持っています。 This compoundは、PPARγを活性化することなくその活性を調節することで、抗糖尿病効果を示しました .
科学的研究の応用
SR 1824 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of PPARγ activity and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating gene expression and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PPARγ.
作用機序
SR 1824は、PPARγに結合し、Cdk5によるリン酸化を阻害することで効果を発揮します。これは、グルコースと脂質代謝に関与する遺伝子の調節異常を防ぎ、抗糖尿病効果を発揮します。 分子標的はPPARγとCdk5であり、関連する経路はインスリン感受性と代謝調節です .
類似化合物:
ロシグリタゾン: 糖尿病の治療に使用されるPPARγのアゴニスト。
ピオグリタゾン: 同様の治療用途を持つ別のPPARγアゴニスト。
比較: this compoundは、ロシグリタゾンやピオグリタゾンとは異なり、PPARγを活性化せずにその活性を調節する点でユニークです。これらは完全アゴニストです。 この独特の作用機序により、this compoundは、PPARγ活性に関連する副作用が少なく、抗糖尿病効果を発揮することが可能です .
生化学分析
Biochemical Properties
SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. By acting as a non-agonist ligand, this compound blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .
Metabolic Pathways
This compound is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes
Transport and Distribution
It is likely that its interaction with PPARγ influences its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PPARγ
準備方法
合成経路と反応条件: SR 1824の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、複数のステップを伴います。反応条件には、一般的に有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学的変換が保証されます。
工業生産方法: this compoundの工業生産は、収率と純度を最大化するために最適化された反応条件を用いた大規模合成を行う可能性が高いでしょう。これには、連続フロー反応器、自動合成装置、および厳しい品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます。
化学反応の分析
反応の種類: SR 1824は、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基で置換することを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。例えば、酸化はケトンまたはカルボン酸を生じる可能性がありますが、還元はアルコールまたはアミンを生じる可能性があります。
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: PPARγ活性の調節とそのさまざまな生化学経路への影響を研究するためのツールとして使用されます。
生物学: 遺伝子発現と細胞代謝の調節における役割が調査されています。
医学: 糖尿病やその他の代謝性疾患の治療のための潜在的な治療薬として研究されています。
産業: PPARγを標的とする新しい医薬品や治療戦略の開発に利用されています。
類似化合物との比較
Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows this compound to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .
特性
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXDCXJXYASGW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104890 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338259-06-5 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)




